Bisphenol A Monobenzyl Ether

Vue d'ensemble

Description

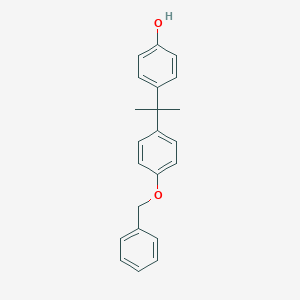

Bisphenol A Monobenzyl Ether is an organic compound derived from Bisphenol A It is characterized by the presence of a benzyl ether group attached to one of the phenolic hydroxyl groups of Bisphenol A

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A Monobenzyl Ether typically involves the reaction of Bisphenol A with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of Bisphenol A attacks the benzyl chloride, resulting in the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of phase transfer catalysts can enhance the efficiency of the reaction, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form various hydroxy derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroxy derivatives of this compound.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Applications De Recherche Scientifique

Chemical Applications

BzA serves as a crucial intermediate in synthesizing advanced polymer materials and functionalized compounds. Its reactivity allows for various chemical transformations:

- Synthesis of Polymers : BzA is utilized in creating specialty polymers with enhanced properties, such as improved thermal stability and mechanical strength.

- Building Block for Functionalized Compounds : The compound can undergo reactions like oxidation and substitution, leading to diverse derivatives useful in material science.

Table 1: Chemical Reactions of Bisphenol A Monobenzyl Ether

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Forms quinones and oxidized phenolic compounds | Quinones |

| Reduction | Produces hydroxy derivatives | Hydroxy derivatives of BzA |

| Substitution | Electrophilic aromatic substitution with various reagents | Substituted aromatic compounds |

Biological Applications

Research into BzA's biological activity has gained traction, particularly regarding its interactions with biological molecules:

- Endocrine Disruption Studies : Similar to BPA, BzA may exhibit endocrine-disrupting properties, potentially affecting hormone signaling pathways. Studies have shown that it can interact with estrogen receptors and influence aromatase activity, which is crucial for estrogen synthesis in mammals .

- Cell Mechanism Investigations : In vitro studies have demonstrated that BzA can act as both an agonist and antagonist for various nuclear receptors, impacting cellular processes related to growth and metabolism .

Case Study: Endocrine Disruption Potential

In a study examining the effects of BPA derivatives on cell mechanisms, BzA was found to inhibit aromatase activity, suggesting a potential role in endocrine disruption . This finding highlights the need for further investigation into its biological implications.

Medical Applications

BzA is being explored for its potential use in medical devices and drug delivery systems:

- Drug Delivery Systems : Due to its compatibility with biological systems, BzA may be incorporated into drug delivery formulations to enhance the bioavailability of therapeutic agents.

- Medical Devices : Its properties make it suitable for use in coatings and materials for medical devices, where biocompatibility is essential.

Table 2: Potential Medical Applications of this compound

| Application Type | Description |

|---|---|

| Drug Delivery Systems | Enhances bioavailability of drugs |

| Medical Device Coatings | Provides biocompatibility and chemical stability |

Industrial Applications

In industry, BzA is valuable for producing specialty polymers, coatings, and adhesives:

- Specialty Polymers : The compound is used to manufacture polymers that require specific performance characteristics, such as high resistance to heat or chemicals.

- Coatings and Adhesives : BzA's unique chemical structure enhances the performance of coatings and adhesives used in various applications, including construction and automotive industries.

Case Study: Specialty Polymer Development

Research has indicated that polymers synthesized from BzA exhibit superior mechanical properties compared to those derived from traditional monomers. This advancement opens new avenues for material innovation in industrial applications.

Mécanisme D'action

The mechanism by which Bisphenol A Monobenzyl Ether exerts its effects involves its interaction with various molecular targets. The benzyl ether group can influence the compound’s reactivity and binding affinity to different receptors and enzymes. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.

Comparaison Avec Des Composés Similaires

Bisphenol A: The parent compound, widely used in the production of polycarbonate plastics and epoxy resins.

Bisphenol F: A similar compound with a different substituent on the phenolic rings.

Bisphenol S: Another analog with a sulfone group instead of the ether linkage.

Comparison: Bisphenol A Monobenzyl Ether is unique due to the presence of the benzyl ether group, which imparts different chemical and physical properties compared to its analogs. This structural difference can lead to variations in reactivity, solubility, and potential applications. For example, the benzyl ether group may enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions.

Activité Biologique

Bisphenol A Monobenzyl Ether (BPA-MBE) is an organic compound derived from bisphenol A (BPA), characterized by its molecular formula and a molecular weight of 318.41 g/mol. It is primarily utilized in the production of polycarbonate plastics and as an intermediate in various chemical syntheses. Given its structural similarity to BPA, BPA-MBE has raised concerns regarding its biological activity, particularly its potential endocrine-disrupting properties.

Chemical Structure and Properties

BPA-MBE features two phenolic groups linked through a benzyl ether connection. This unique structure influences its reactivity and biological interactions, making it distinct from other bisphenols.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.41 g/mol |

| Appearance | Pale orange solid |

BPA-MBE interacts with various biological molecules, particularly hormone receptors. Its potential to mimic estrogen raises concerns about its effects on endocrine functions. The compound's mechanism involves binding to nuclear receptors, such as the pregnane X receptor, leading to alterations in gene expression associated with xenobiotic metabolism.

Endocrine Disruption

Research indicates that BPA-MBE may exhibit endocrine-disrupting properties similar to BPA. Studies have shown that exposure to BPA and related compounds can lead to various health issues, including reproductive abnormalities and developmental toxicity. For instance, a review highlighted that BPA exposure is linked to cognitive impairments and behavioral changes in animal models .

Case Studies

- Developmental Toxicity : A nested case-control study found associations between prenatal exposure to BPA and adverse neurodevelopmental outcomes in children . The study collected serum samples during gestation and analyzed the effects of various synthetic chemicals, including BPA.

- Animal Studies : In vivo studies have demonstrated that BPA-MBE affects metabolic pathways related to adipogenesis, influencing fat cell differentiation and insulin sensitivity . For example, exposure of pancreatic MIN-6 cells to BPA-MBE resulted in decreased cell viability and altered gene expression related to insulin secretion .

- Neurodevelopmental Impact : Research has shown that prenatal exposure to BPA can disrupt normal brain development, leading to conditions such as autism and schizophrenia-like symptoms in animal models . These findings suggest that BPA-MBE may share similar neurotoxicological profiles due to its structural similarities with BPA.

Comparative Analysis with Other Bisphenols

BPA-MBE's biological activity can be compared with other bisphenols, highlighting its unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Bisphenol A | Known endocrine disruptor; widely used in plastics | |

| Bisphenol B | Similar structure; used in high-performance plastics | |

| Bisphenol S | Contains a sulfonate group; used in epoxy resins |

Research Findings

Recent studies have focused on the reactivity of BPA-MBE with biological molecules, emphasizing its potential to disrupt hormonal pathways. Notably, interventions aimed at reducing exposure to synthetic phenols have shown varying degrees of success in altering biomarker concentrations associated with endocrine disruptors .

Propriétés

IUPAC Name |

4-[2-(4-phenylmethoxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O2/c1-22(2,18-8-12-20(23)13-9-18)19-10-14-21(15-11-19)24-16-17-6-4-3-5-7-17/h3-15,23H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJGIQBNDJMGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450234 | |

| Record name | AGN-PC-0NDOKN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42781-88-4 | |

| Record name | AGN-PC-0NDOKN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.